molecular formula C19H23BN2O4 B1403033 Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1333319-53-1

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No. B1403033
M. Wt: 354.2 g/mol
InChI Key: PKHYDIRMFMDPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzyl group, a carbamate group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The compound contains a boronic ester group, which is known to participate in various types of chemical reactions, including borylation and hydroboration . The exact reactivity of this compound would depend on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on the structures of similar compounds, it could be expected to be a solid under normal conditions . The exact properties would need to be determined experimentally .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization : Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is synthesized and characterized in several studies. For instance, Huang et al. (2021) focused on the synthesis of boric acid ester intermediates with benzene rings, which are structurally similar to this compound. They utilized a three-step substitution reaction and confirmed the structures using various spectroscopy techniques and single-crystal X-ray diffraction (Huang et al., 2021).

  • Crystal Structure and DFT Study : The same team of researchers further investigated the molecular structures of these compounds using density functional theory (DFT), comparing them with X-ray diffraction values to verify the conformational analysis (Huang et al., 2021).

Application in Polymer Synthesis

  • Conjugated Polymers Preparation : Zhu et al. (2007) described the synthesis of soluble conjugated polymers, which included units similar to benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. These polymers exhibited brilliant red colors and were highly luminescent, indicating potential applications in optoelectronic devices (Zhu et al., 2007).

  • Organic Solar Cell Applications : Meena et al. (2018) synthesized new copolymers containing units structurally related to this compound for use in organic solar cells. These copolymers showed narrow optical band gaps and extended UV-visible absorption spectra, suitable for solar cell applications (Meena et al., 2018).

Advanced Material Applications

  • Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) synthesized boronate ester fluorescence probes related to this compound for detecting hydrogen peroxide. These probes displayed "Off–On" fluorescence responses, important for applications in biological and chemical sensing (Lampard et al., 2018).

  • Boronated Phosphonium Salts Synthesis and Study : Morrison et al. (2010) prepared boronated phosphonium salts containing arylboronic acid derivatives similar to this compound. These compounds were characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their cytotoxicities and boron uptake in various cells were also studied, indicating potential biomedical applications (Morrison et al., 2010).

  • Catalytic Enantioselective Reactions : Huang et al. (2011) investigated catalytic enantioselective borane reduction of benzyl oximes, which could include derivatives of benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. These reactions are crucial for synthesizing chiral compounds with specific stereochemistry, relevant in pharmaceuticals and agrochemicals (Huang et al., 2011).

properties

IUPAC Name

benzyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-21-16(12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHYDIRMFMDPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745194
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

CAS RN

1333319-53-1
Record name Benzyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.